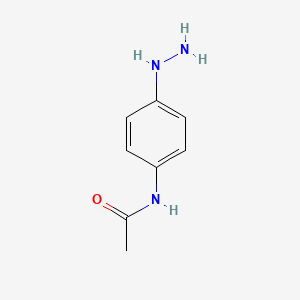

S-4-Cyanobenzyl ethanethioate

説明

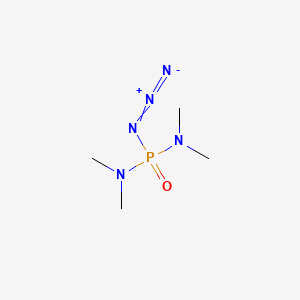

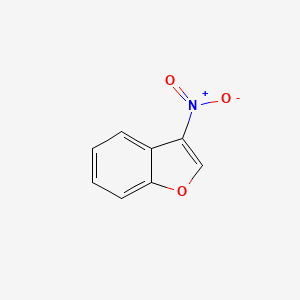

S-4-Cyanobenzyl ethanethioate, also known as S-4-CBE, is a thiol compound that belongs to the family of organosulfur compounds. It has the molecular formula C10H9NOS .

Molecular Structure Analysis

S-4-Cyanobenzyl ethanethioate contains a total of 22 bonds, including 13 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 thioester (aliphatic), and 1 nitrile (aromatic) .科学的研究の応用

Photocatalytic Oxidation

Photocatalytic oxidation of benzyl alcohol derivatives into corresponding aldehydes using titanium dioxide under visible light has been demonstrated to proceed with high conversion and selectivity. This reaction benefits from the adsorption of benzyl alcoholic compounds on the TiO2 surface, forming a characteristic surface complex that serves as the active center for selective oxidation (Higashimoto et al., 2009)(source).

Polymer and Materials Science

The o-nitrobenzyl group (o-NB) is extensively used in polymer and materials science for its photolabile properties, allowing alteration of polymer properties simply by irradiation. Applications include photodegradable hydrogels, functionalization in copolymers, thin film patterning, self-assembled monolayers, photocleavable block copolymers, and bioconjugates, showcasing the group's versatility in creating responsive materials (Zhao et al., 2012)(source).

Rapid Depolymerization

Self-immolative polymers that depolymerize in response to specific stimuli have been developed with significantly improved depolymerization rates. By incorporating strong nucleophilic and electrophilic sites to induce faster cyclization reactions, these polymers show potential for applications requiring rapid material breakdown (Chen et al., 2012)(source).

Green Chemistry

Copper(II) acetate-catalyzed oxyfunctionalization of benzylic C-H bonds under mild, environmentally benign conditions exemplifies a sustainable approach to synthesizing aromatic carbonyl compounds. This methodology, leveraging a hindered para-hydroxyl group for directivity, highlights the potential for developing greener synthetic routes in chemical research (Jiang et al., 2014)(source).

Drug Release Mechanisms

Near-infrared (NIR) light-triggered micelles for controlled drug release in deep tissue utilize light-sensitive amphiphilic block copolymers. This innovative approach allows for the fast, controlled release of encapsulated species under NIR illumination, offering significant advancements in targeted drug delivery systems (Cao et al., 2013)(source).

将来の方向性

While specific future directions for S-4-Cyanobenzyl ethanethioate are not available, the field of synthetic chemistry, which includes the synthesis of new molecules like S-4-Cyanobenzyl ethanethioate, faces many challenges and opportunities. These include improving synthetic efficiencies, making processes more environmentally friendly, and creating new molecules and materials .

特性

IUPAC Name |

S-[(4-cyanophenyl)methyl] ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS/c1-8(12)13-7-10-4-2-9(6-11)3-5-10/h2-5H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKRYTEJOTHQPOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90477262 | |

| Record name | S-[(4-Cyanophenyl)methyl] ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90477262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-4-Cyanobenzyl ethanethioate | |

CAS RN |

643750-00-9 | |

| Record name | S-[(4-Cyanophenyl)methyl] ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90477262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Furo[3,4-b]pyrazine-2,5,7(1H)-trione](/img/structure/B1626724.png)

![2,2-Dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1626737.png)

![6-Chloro-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine](/img/structure/B1626740.png)

![5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine](/img/structure/B1626741.png)